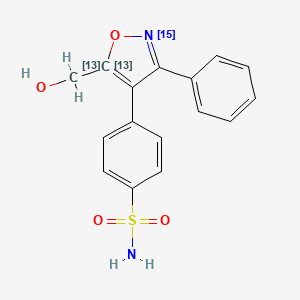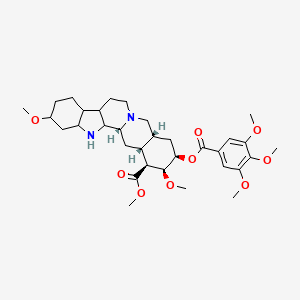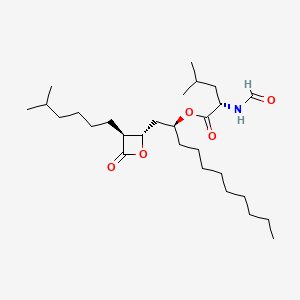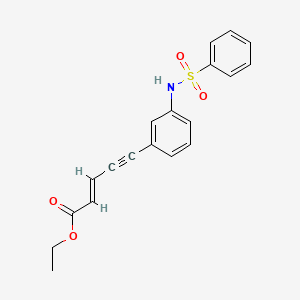
Oxamflatin Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxamflatin Ethyl Ester is a synthetic compound known for its role as a histone deacetylase inhibitor (HDACi). It has shown significant potential in various scientific research fields, particularly in oncology and epigenetics. The compound’s ability to modulate gene expression by altering histone acetylation makes it a valuable tool in studying cellular processes and developing therapeutic strategies .
準備方法
Synthetic Routes and Reaction Conditions
Oxamflatin Ethyl Ester can be synthesized through the esterification of oxamflatin with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure efficient and scalable production .
化学反応の分析
Types of Reactions
Oxamflatin Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield oxamflatin and ethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic acyl substitution reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Oxamflatin and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Oxamflatin Ethyl Ester has a wide range of applications in scientific research:
Oncology: As an HDAC inhibitor, it is used to study cancer cell proliferation and apoptosis.
Epigenetics: The compound is valuable in studying gene expression regulation through histone acetylation.
Stem Cell Research: This compound has been used to improve nuclear reprogramming and the quality of somatic cell nuclear transfer (SCNT) embryos.
Drug Development: Its ability to modulate gene expression makes it a candidate for developing new therapeutic agents for diseases involving epigenetic dysregulation.
作用機序
Oxamflatin Ethyl Ester exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The compound targets specific HDACs, altering the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Key molecular targets include histone proteins and transcription factors that regulate gene expression .
類似化合物との比較
Similar Compounds
Trichostatin A (TSA): Another HDAC inhibitor with similar effects on histone acetylation and gene expression.
Vorinostat (SAHA): A clinically approved HDAC inhibitor used in cancer therapy.
Valproic Acid: A broad-spectrum HDAC inhibitor with applications in neurology and psychiatry.
Uniqueness
Oxamflatin Ethyl Ester is unique in its specific inhibition profile and its ability to induce significant changes in cell morphology and gene expression. Its effectiveness in improving nuclear reprogramming and enhancing the quality of SCNT embryos sets it apart from other HDAC inhibitors .
特性
IUPAC Name |
ethyl (E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-2-24-19(21)14-7-6-9-16-10-8-11-17(15-16)20-25(22,23)18-12-4-3-5-13-18/h3-5,7-8,10-15,20H,2H2,1H3/b14-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNLIWBSHTVDE-VGOFMYFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858261 |
Source


|
| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342373-23-3 |
Source


|
| Record name | Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
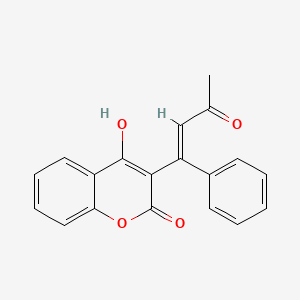
![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/new.no-structure.jpg)
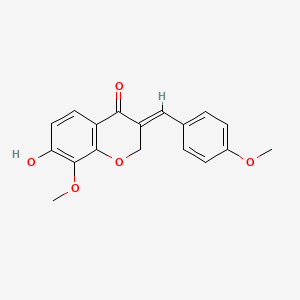
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
